4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine
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Overview
Description
4-(3-bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine is a member of pyridazines and a ring assembly.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives : Pyrazolo[3,4-d]pyridazines and related compounds are synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For instance, reactions with pyrazoloylhydroximoyl chloride lead to the formation of pyrazolo[3,4-d]pyridazines, among other heterocycles (Zohdi, Osman, & Abdelhamid, 1997). Additionally, the reactions of hydrazonoyl halides and active methylene compounds result in the synthesis of pyrazolo[3,4-d]pyridazines (Abdelhamid, Elghandour, & El-Reedy, 2008).
Synthesis of Disubstituted Derivatives : N4,N5-disubstituted-3-methyl-pyrazolo[3,4-c]pyridazines have been synthesized, showcasing the chemical diversity of pyrazolo[3,4-d]pyridazine derivatives (Tewari & Mishra, 2001).
Biological Activities
Antimicrobial and Antifungal Activities : Certain derivatives of pyrazolo[3,4-d]pyridazine exhibit antimicrobial and antifungal activities. For instance, a pyridazine derivative demonstrated activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans (Geffken et al., 2011).
Herbicidal Activities : Pyridazine derivatives, including 4-(3-Trifluoromethylphenyl)pyridazine, have been found to have herbicidal activities, indicating their potential application in agriculture (Xu et al., 2008).
Miscellaneous Applications
Synthesis of Dyes : Pyridazine derivatives, including pyrazolo[3,4-c]pyridazine, have been used in the synthesis of disperse dyes for polyester fabrics, demonstrating their application in the textile industry (Deeb, El-Hossami, & Abdelgawad, 2014).
Synthesis of Pyridazine-Based Ligands : Pyrazolo[3,4-d]pyridazines have been designed as ligands for adenosine receptors, suggesting their potential in pharmacological research (Suchánková et al., 2022).
properties
Product Name |
4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine |
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Molecular Formula |
C19H15BrN4 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C19H15BrN4/c1-12-6-8-16(9-7-12)24-11-17-18(23-24)13(2)21-22-19(17)14-4-3-5-15(20)10-14/h3-11H,1-2H3 |
InChI Key |
NUKHSIDVEMUYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=N2)C(=NN=C3C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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